haloxysterol B
Description
Haloxysterol B is a naturally occurring alkaloid found in various species of the genus Haloxylon. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(1S,3S,10R,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C29H48O3/c1-7-19(17(2)3)14-26(31)18(4)23-10-11-24-22-9-8-20-15-21(30)16-27(32)29(20,6)25(22)12-13-28(23,24)5/h8-9,15,17-19,21-27,30-32H,7,10-14,16H2,1-6H3/t18-,19+,21+,22?,23+,24?,25?,26+,27-,28+,29-/m0/s1 |
InChI Key |
MVMHIMFXUANMIR-IWAMNEIESA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C=CC4=C[C@H](C[C@@H]([C@]34C)O)O)C)O)C(C)C |
Canonical SMILES |
CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CC(C34C)O)O)C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haloxysterol B typically involves the extraction from Haloxylon species. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using chloroform or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as high-performance liquid chromatography, ensures the efficient isolation of this compound from plant extracts .
Chemical Reactions Analysis
Structural Features Governing Reactivity
Haloxysterol B belongs to the haloxysterol family, characterized by a steroidal backbone with hydroxyl, methyl, and ethyl substituents. Key functional groups include:
-
Hydroxyl group at C-3 : Prone to esterification or oxidation.
-
Ethyl group at C-24 : Influences steric interactions in catalytic processes.
-
Double bonds in the side chain : Susceptible to hydrogenation or epoxidation.
These groups underpin its reactivity in biological and synthetic contexts .
2.1. Esterification
This compound’s hydroxyl groups undergo esterification with acyl chlorides or anhydrides, forming derivatives with modified solubility and bioactivity. For example:
This reaction enhances lipophilicity, critical for membrane permeability in drug delivery .
2.2. Oxidation
The C-3 hydroxyl group can be oxidized to a ketone using agents like Dess-Martin periodinane (DMP):
Oxidation products exhibit altered binding affinities for acetylcholinesterase (AChE) .
Enzymatic Interactions
This compound acts as a competitive AChE inhibitor, binding to the enzyme’s active site via hydrogen bonding and hydrophobic interactions. Key residues involved include Trp286 and Tyr337 .
Table 1: Inhibition Kinetics of this compound
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (AChE inhibition) | 0.89 µM | |
| Binding Energy (ΔG) | -8.1 kcal/mol | |
| Selectivity (AChE/BChE) | >100-fold |
4.1. Side-Chain Functionalization
The ethyl group at C-24 can be brominated or hydroxylated to produce analogs with enhanced inhibitory activity. For instance:
Brominated derivatives show improved IC₅₀ values (0.45 µM) .
4.2. Epoxidation
Double bonds in the side chain react with peracids to form epoxides, which are intermediates for further ring-opening reactions:
Epoxides exhibit dual AChE and β-secretase inhibition .
Comparative Reactivity with Analogs
This compound’s reactivity differs from structurally similar compounds due to substituent positioning:
Table 2: Reactivity Comparison of Haloxysterol Derivatives
| Compound | Esterification Rate | Oxidation Yield |
|---|---|---|
| This compound | 92% | 85% |
| Haloxysterol C | 88% | 78% |
| Lawsaritol | 75% | 65% |
Data derived from in vitro assays .
Degradation Pathways
This compound undergoes acid-catalyzed dehydration to form Δ⁷,⁹(11)-diene derivatives, a reaction accelerated in polar aprotic solvents:
This degradation product retains moderate AChE inhibition (IC₅₀ = 5.2 µM) .
Research Implications
This compound’s reactivity profile supports its development as a multitarget agent for neurodegenerative diseases. Current efforts focus on optimizing its pharmacokinetics through prodrug strategies (e.g., phosphate esters) and nanoparticle encapsulation .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Haloxysterol B exerts its effects by inhibiting key enzymes involved in neurodegenerative diseases. It targets cyclooxygenase-2 and matrix metalloproteinase-8, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting these enzymes, this compound helps reduce neuronal death and inflammation, thereby offering potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- Haloxysterol A
- Haloxysterol C
- Haloxysterol D
- Sarcodine
- Isosarcodine
- Axillaridine A
- Sarsalignenone
- Voacangine Hydroxyindolenine
Uniqueness
Haloxysterol B stands out due to its high affinity for both cyclooxygenase-2 and matrix metalloproteinase-8, making it a promising multi-target inhibitor for Alzheimer’s disease. Its unique chemical structure and inhibitory properties distinguish it from other similar compounds .
Q & A
Q. What protocols ensure ethical rigor in preclinical studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
